molecular formula C12H19NO5S B13110189 N-ethyl-N-(2-hydroxy-3sulfopropyl)-3-methoxylaniline

N-ethyl-N-(2-hydroxy-3sulfopropyl)-3-methoxylaniline

Cat. No.: B13110189
M. Wt: 289.35 g/mol
InChI Key: ZLQNJZKBJSMXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonic acid group, which is known for its strong acidic properties, and an amino group attached to a hydroxypropane chain, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxyaniline with ethyl bromide to form 3-ethyl-3-methoxyaniline. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 3-(ethyl(3-methoxyphenyl)amino)-2-hydroxypropane. Finally, the sulfonation of this intermediate with sulfur trioxide or chlorosulfonic acid produces the target compound.

Industrial Production Methods

In an industrial setting, the production of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the amino and hydroxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-phosphonic acid: Similar structure but with a phosphonic acid group instead of a sulfonic acid group.

Uniqueness

3-(Ethyl(3-methoxyphenyl)amino)-2-hydroxypropane-1-sulfonicacid is unique due to the presence of the sulfonic acid group, which imparts strong acidic properties and enhances its solubility in water. This makes it particularly useful in applications where high solubility and strong acidity are required.

Properties

Molecular Formula

C12H19NO5S

Molecular Weight

289.35 g/mol

IUPAC Name

3-(N-ethyl-3-methoxyanilino)-2-hydroxypropane-1-sulfonic acid

InChI

InChI=1S/C12H19NO5S/c1-3-13(8-11(14)9-19(15,16)17)10-5-4-6-12(7-10)18-2/h4-7,11,14H,3,8-9H2,1-2H3,(H,15,16,17)

InChI Key

ZLQNJZKBJSMXCJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.